molecular formula C20H32O3SSi B14415788 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one CAS No. 80945-25-1

2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one

Cat. No.: B14415788
CAS No.: 80945-25-1
M. Wt: 380.6 g/mol
InChI Key: MJRMVSNXSKRBFP-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one is a complex organic compound that features a benzenesulfonyl group, a cyclopropyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with the appropriate cyclopropyl and trimethylsilyl precursors under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with careful control of reaction conditions to ensure high yields and purity. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, participating in various biochemical reactions. The trimethylsilyl group provides stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopropyl group adds strain and reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

80945-25-1

Molecular Formula

C20H32O3SSi

Molecular Weight

380.6 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-[2-(trimethylsilylmethyl)cyclopropyl]heptan-1-one

InChI

InChI=1S/C20H32O3SSi/c1-5-6-8-13-19(24(22,23)17-11-9-7-10-12-17)20(21)18-14-16(18)15-25(2,3)4/h7,9-12,16,18-19H,5-6,8,13-15H2,1-4H3

InChI Key

MJRMVSNXSKRBFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)C1CC1C[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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